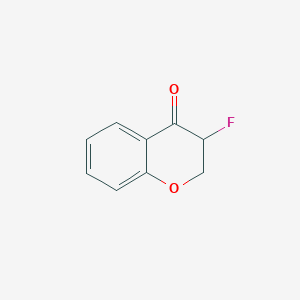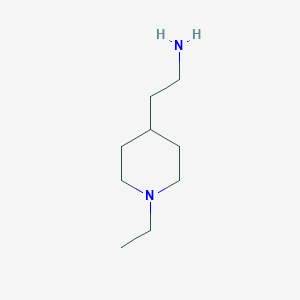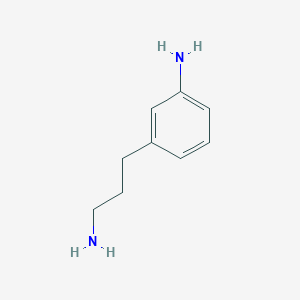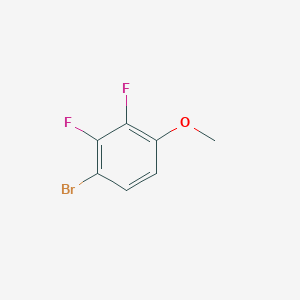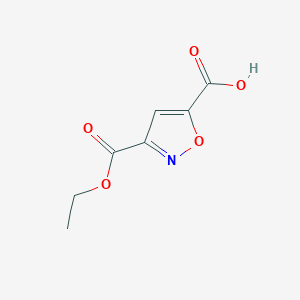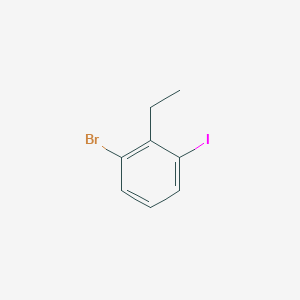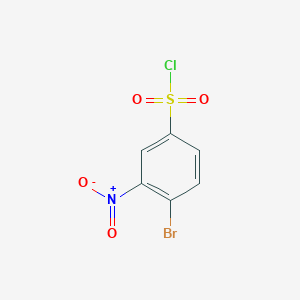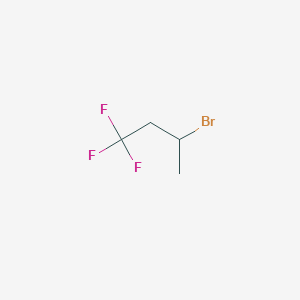
3-Bromo-1,1,1-trifluorobutane
Übersicht
Beschreibung
3-Bromo-1,1,1-trifluorobutane is a compound that is not directly studied in the provided papers. However, related compounds with similar structural motifs, such as 3-bromo-1,1,1-trifluoro-2-propanol (BTFP) and various other bromo- and trifluoromethyl-substituted alkanes and alkenes, have been investigated for their chemical properties and reactivity .
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes starting from simpler molecules. For instance, 1-bromo-3-trifluoromethylbut-2-ene was synthesized from 1,1,1-trifluoroacetone in a three-step process with an overall yield of 54% . Another example is the synthesis of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene, which was achieved in two steps from hexafluoroacetone with a 35% overall yield . These syntheses highlight the potential methods that could be adapted for the synthesis of 3-Bromo-1,1,1-trifluorobutane.
Molecular Structure Analysis
NMR spectroscopy is a powerful tool for analyzing the molecular structure of fluorinated compounds. For example, 3-chloro-4-bromo-3,4,4-trifluorobutene-1 was investigated using 19F, 13C, and 1H NMR spectroscopy to obtain all chemical shifts and coupling constants . This type of analysis could be applied to 3-Bromo-1,1,1-trifluorobutane to determine its molecular structure in detail.
Chemical Reactions Analysis
The chemical reactivity of bromo- and trifluoromethyl-substituted compounds has been studied extensively. For instance, the electrophilic reactivity of 1-bromo-3-trifluoromethylbut-2-ene towards various nucleophiles was investigated, leading to products such as ethyl 2-carboethoxy-5-trifluoromethylhex-4-enoate . Similarly, the reactivity of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene with nucleophiles was studied, yielding substitution products or products from allylic rearrangement . These studies provide insights into the types of reactions that 3-Bromo-1,1,1-trifluorobutane might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and trifluoromethyl-substituted compounds can be quite unique due to the presence of highly electronegative fluorine atoms. For example, the photodissociation dynamics of BTFP were studied, revealing details about the C-Br bond dissociation and the formation of Br fragments . The radical copolymerization of vinylidene fluoride with 4-bromo-1,1,2-trifluorobut-1-ene was examined, providing reactivity ratios and insights into the polymerization behavior of such fluorinated monomers . These studies suggest that 3-Bromo-1,1,1-trifluorobutane would also possess interesting physical and chemical properties worthy of investigation.
Wissenschaftliche Forschungsanwendungen
1. Application in Trifluoromethylation and Bioactive Molecule Synthesis
3-Bromo-1,1,1-trifluoroacetone has been utilized as an effective reagent for indirect trifluoromethylation, particularly in constructing 3-trifluoromethyl isocoumarin skeletons. This process involves a ligand-promoted, iridium-catalyzed ortho-selective C-H alkylation of benzoic acid, followed by an intermolecular cyclization reaction. The isocoumarin skeleton, often found in bioactive compounds, highlights the importance of this reaction in synthesizing bioactive molecules (Zhou et al., 2020).
2. Enhancing Chemical Shift Sensitivity in Protein NMR Studies
In protein NMR (Nuclear Magnetic Resonance) studies, 3-Bromo-1,1,1-trifluoropropan-2-one (BTFP) and related trifluoromethyl probes have been evaluated for their effectiveness in enhancing chemical shift sensitivity. This property is crucial for distinguishing distinct protein conformers or states. The chemical shift sensitivity of these compounds is affected by changes in the local dielectric and magnetic shielding environment, making them valuable for detailed protein structure and dynamics analysis (Ye et al., 2015).
3. Role in Epoxidation and Isomerization Reactions
3-Bromo-1,1,1-trifluorobutane derivatives have been studied for their role in epoxidation reactions with sodium hypohalites. The process involves cleavage of the carbon skeleton at the double bond and formation of polyfluorocarboxylic acid sodium salts. Additionally, these compounds have been utilized in isomerization reactions to transform into carbonyl compounds, demonstrating their versatility in organic synthesis (Zapevalov et al., 2004).
4. Catalyzing CO2 Fixation and Cyclic Carbonate Synthesis
3-Bromo-1,1,1-trifluoro-2-propanol (3-BTFP), in combination with certain catalysts, has been shown to efficiently catalyze the chemical fixation of CO2 with various epoxides, leading to the synthesis of cyclic carbonates. This application is significant in the context of CO2 transformation and utilization, with potential for large-scale synthesis of cyclic carbonates (Ma et al., 2020).
Eigenschaften
IUPAC Name |
3-bromo-1,1,1-trifluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF3/c1-3(5)2-4(6,7)8/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNPTWVMDAVXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617589 | |
| Record name | 3-Bromo-1,1,1-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1,1,1-trifluorobutane | |
CAS RN |
406-47-3 | |
| Record name | 3-Bromo-1,1,1-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-1,1,1-trifluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



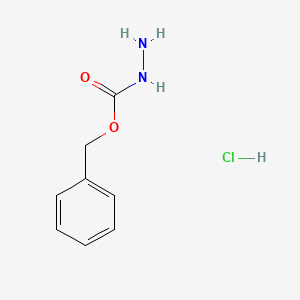

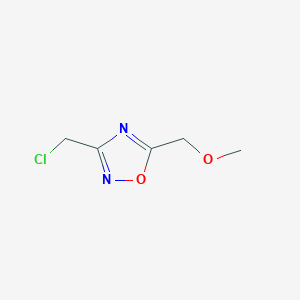


![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)
